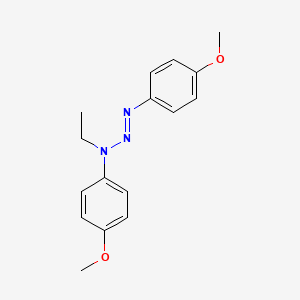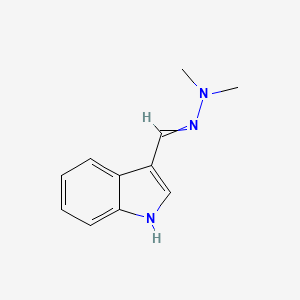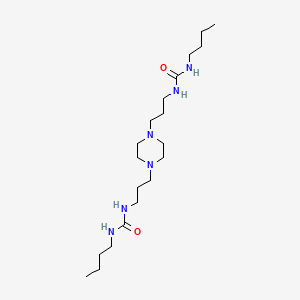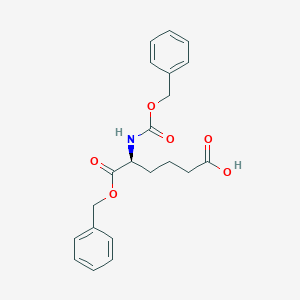
2-Benzhydryloxy-n,n-diethyl-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzhydryloxy-n,n-diethyl-ethanamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzhydryloxy group attached to an ethanamine backbone with diethyl substitutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryloxy-n,n-diethyl-ethanamine typically involves the reaction of benzhydrol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and safety.
化学反応の分析
Types of Reactions
2-Benzhydryloxy-n,n-diethyl-ethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions include various substituted ethanamines and their derivatives, which can be further utilized in different applications.
科学的研究の応用
2-Benzhydryloxy-n,n-diethyl-ethanamine is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and as a sedative.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Benzhydryloxy-n,n-diethyl-ethanamine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can block the effects of histamine, leading to its use as an antihistamine. The pathways involved include inhibition of histamine-induced smooth muscle contraction and reduction of allergic symptoms .
類似化合物との比較
Similar Compounds
Diphenhydramine: Another antihistamine with a similar structure but different substitutions.
2-(Benzhydryloxy)-N-ethylethanamine: A closely related compound with slight variations in its chemical structure.
Uniqueness
2-Benzhydryloxy-n,n-diethyl-ethanamine stands out due to its specific diethyl substitutions, which confer unique pharmacological properties and make it suitable for particular applications in medicine and research.
特性
CAS番号 |
6297-62-7 |
|---|---|
分子式 |
C25H33NO8 |
分子量 |
475.5 g/mol |
IUPAC名 |
2-benzhydryloxy-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C19H25NO.C6H8O7/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,19H,3-4,15-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
HMTGWLVEVHEUSB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)


![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)

![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)





